molecular formula C7H14O B13423671 2-Methylhex-5-en-1-ol

2-Methylhex-5-en-1-ol

Cat. No.: B13423671
M. Wt: 114.19 g/mol
InChI Key: OEIAWQSGCHQXCA-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an alcohol with a double bond in its structure, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-hexene. The reaction typically proceeds as follows:

    Hydroboration: 2-Methyl-1-hexene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methylhex-5-en-1-al (an aldehyde) or further to 2-Methylhex-5-enoic acid (a carboxylic acid).

    Reduction: Reduction of this compound can yield 2-Methylhexane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: 2-Methylhex-5-en-1-al, 2-Methylhex-5-enoic acid

    Reduction: 2-Methylhexane

    Substitution: 2-Methylhex-5-en-1-chloride, 2-Methylhex-5-en-1-bromide

Scientific Research Applications

2-Methylhex-5-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylhex-5-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The double bond in its structure also allows it to participate in addition reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

2-Methylhex-5-en-1-ol can be compared with other similar compounds such as:

    2-Methylhex-5-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    5-Methylhex-2-en-1-ol: The position of the double bond and the methyl group differs.

    2-Methyl-5-hexen-3-ol: The hydroxyl group is on the third carbon.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methylhex-5-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3

InChI Key

OEIAWQSGCHQXCA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)CO

Origin of Product

United States

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